(Z)-4-(3-fluoro-4-methylanilino)-4-oxobut-2-enoic acid

Overview

Description

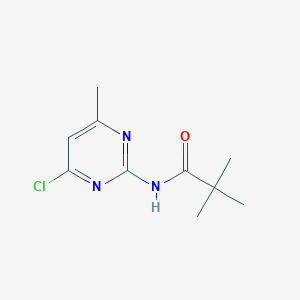

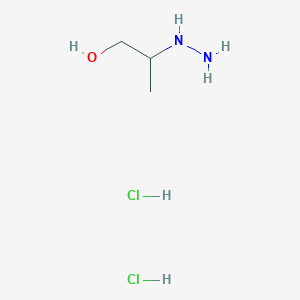

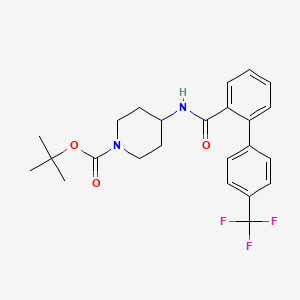

“(Z)-4-(3-fluoro-4-methylanilino)-4-oxobut-2-enoic acid” is a complex organic compound. It contains a fluoro-methylaniline group, which is a derivative of aniline where one hydrogen atom is replaced by a fluorine atom and another by a methyl group . It also contains a but-2-enoic acid group, which is a type of unsaturated short-chain fatty acid.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 3-fluoro-4-methylaniline derivative with a compound containing a 4-oxobut-2-enoic acid moiety . The exact method would depend on the specific reactants and conditions used.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a fluorine atom and a methyl group on the aniline ring, and a 4-oxobut-2-enoic acid group attached to the aniline nitrogen .Chemical Reactions Analysis

As an aniline derivative, this compound could participate in various chemical reactions typical of anilines, such as electrophilic substitution . The presence of the fluorine atom, which is highly electronegative, would likely influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic .Scientific Research Applications

Neuroprotective Agent Research

- Inhibition of Kynurenine-3-Hydroxylase : Compounds related to (Z)-4-(3-fluoro-4-methylanilino)-4-oxobut-2-enoic acid have been studied as potent inhibitors of kynurenine-3-hydroxylase. This is significant for neuroprotective agent research, as such inhibition can prevent the increase in the synthesis of neurotoxic quinolinic acid, which is relevant in neurodegenerative diseases (Drysdale et al., 2000).

DNA Interaction and Antitumor Activity

- DNA Binding and Antitumor Properties : A derivative of (Z)-4-(3-fluoro-4-methylanilino)-4-oxobut-2-enoic acid has been found to bind with DNA via intercalation into DNA base pairs, exhibiting significant antitumor activity. This has implications for cancer treatment research (Arshad et al., 2016).

Material Science and Coordination Chemistry

- Synthesis of Metal Complexes : Research on the synthesis and characterization of metal complexes with derivatives of (Z)-4-(3-fluoro-4-methylanilino)-4-oxobut-2-enoic acid has implications for material science and coordination chemistry. These studies contribute to understanding the thermal and magnetic properties of such complexes (Ferenc et al., 2017).

Analytical Chemistry Applications

- Spectrophotometric and Fluorimetric Determination : A related compound, 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid, is used as a reagent for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs. This demonstrates applications in analytical chemistry for drug analysis (Cavrini et al., 1988).

Biological Screening and Drug Discovery

- Antioxidant and Antitumor Agent Screening : The compound has been synthesized and characterized for biological activities such as antioxidant and antitumor activities. This is crucial in the context of drug discovery and pharmaceutical research (Sirajuddin et al., 2015).

Luminescent Properties for Imaging

- Luminescence in Solid State : Studies on the luminescence spectra of Eu(III) and Tb(III) complexes with derivatives of (Z)-4-(3-fluoro-4-methylanilino)-4-oxobut-2-enoic acid have implications for imaging techniques in biomedical research (Duan et al., 2008).

Antibacterial Research

- Antibacterial Compound Synthesis : The use of derivatives of (Z)-4-(3-fluoro-4-methylanilino)-4-oxobut-2-enoic acid in synthesizing novel heterocyclic compounds with expected antibacterial activities highlights its importance in antibacterial research (El-Hashash et al., 2015).

Safety and Hazards

properties

IUPAC Name |

(Z)-4-(3-fluoro-4-methylanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRMXOUAQVCPMM-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C=C\C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-(3-fluoro-4-methylanilino)-4-oxobut-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3039878.png)

![4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride](/img/structure/B3039885.png)

![N,N'-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B3039887.png)

![6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one](/img/structure/B3039895.png)